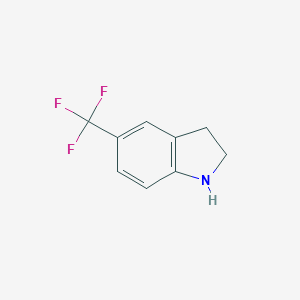

5-(Trifluoromethyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMDFCREMBCVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572876 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-55-2 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-(Trifluoromethyl)indoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and spectral characterization, offering a valuable resource for researchers utilizing this versatile building block.

Core Chemical Properties

This compound, with the CAS Number 162100-55-2, is a derivative of indoline featuring a trifluoromethyl group at the 5-position of the bicyclic aromatic-aliphatic structure. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃N | [1] |

| Molecular Weight | 187.16 g/mol | [1] |

| CAS Number | 162100-55-2 | [1] |

| Physical State | Solid or liquid | [1] |

| Storage Temperature | Refrigerator | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in the public domain. However, a common and effective method for the preparation of indolines is the reduction of the corresponding indole.

Synthesis of the Precursor: 5-(Trifluoromethyl)indole

A documented method for the synthesis of 5-(Trifluoromethyl)indole involves the following steps:

Protocol: To a 250 mL three-necked round-bottomed flask, N-[2-(3,3-dimethyl-3-silyl-1-ynyl)-4-(trifluoromethyl)phenyl]ethoxycarboxamide (31.5 g, 0.1 mol), sodium ethoxide (32.5 g, 0.48 mol), and anhydrous ethanol (200 mL) are added. The reaction mixture is heated to reflux and maintained at this temperature for 2 hours. After the reaction is complete, the mixture is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel, using a 25% solution of ethyl acetate in petroleum ether as the eluent, to yield 5-(Trifluoromethyl)indole.[4]

Reduction of 5-(Trifluoromethyl)indole to this compound

A general method for the reduction of indole compounds to their corresponding indolines involves the use of a borane reagent in the presence of trifluoroacetic acid. This method is noted for its rapidity and good yields.[5]

General Protocol (Inferred): An indole compound is contacted with a borane complex reagent in the presence of trifluoroacetic acid. The reaction is reported to proceed very rapidly, even at low temperatures.[5]

A more specific, but related, metal-free reductive N-trifluoroethylation of indoles uses trimethylamine borane and trifluoroacetic acid, with indoline being a common intermediate.[6][7]

General workflow for the reduction of an indole to an indoline.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, data for the precursor, 5-(Trifluoromethyl)indole, is available and can serve as a reference point.

¹H NMR of 5-(Trifluoromethyl)indole

-

Solvent: DMSO-d₆

-

Frequency: 300 MHz

-

Chemical Shifts (δ): 8.36 (s, 1H), 7.96-7.94 (m, 1H), 7.46-7.44 (m, 2H), 7.32-7.30 (m, 1H), 6.66-6.64 (m, 1H).[4]

While a direct spectrum for this compound is not available, a commercial supplier indicates the existence of a ¹H NMR spectrum for this compound.[8][9]

Reactivity and Biological Significance

The trifluoromethyl group at the 5-position of the indoline ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the nitrogen atom. This substitution is known to enhance lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[10]

While specific biological activities for this compound have not been detailed, related trifluoromethyl-substituted indoline and indole structures have been investigated for a range of therapeutic applications. These include roles as antiviral agents and as inhibitors of various kinases, highlighting the potential of this scaffold in medicinal chemistry.[11][12] For instance, derivatives of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione have been synthesized and evaluated as promising antiviral agents.[11]

Logical relationship of properties and applications.

Safety Information

This compound is classified as a hazardous substance.

| Hazard Information | Details | Source |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

| Pictograms | GHS07 (Exclamation mark) | [1][2] |

Users should handle this compound with appropriate personal protective equipment in a well-ventilated area.

This guide serves as a foundational resource on this compound. Further research is warranted to fully elucidate its experimental properties and explore its potential in various scientific and pharmaceutical applications.

References

- 1. This compound-2,3-dione , 95% , 345-32-4 - CookeChem [cookechem.com]

- 2. This compound-2,3-dione | 345-32-4 [sigmaaldrich.com]

- 3. 5-(トリフルオロメチル)インドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]

- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. Indoline synthesis [organic-chemistry.org]

- 8. 5-Trifluoromethylindoline(162100-55-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]

- 12. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)indoline

CAS Number: 162100-55-2

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)indoline, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The strategic incorporation of a trifluoromethyl group into the indoline scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block in medicinal chemistry.

Core Compound Properties

This compound is a derivative of indoline, a bicyclic aromatic amine. The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly influences the molecule's properties.[1]

Physicochemical Data

Quantitative data for this compound is not extensively available in public literature. The following table summarizes key physicochemical properties, with some values estimated based on the closely related isomer, 5-(Trifluoromethyl)isoindoline, for comparative purposes.

| Property | Value | Source |

| CAS Number | 162100-55-2 | [2] |

| Molecular Formula | C₉H₈F₃N | [2] |

| Molecular Weight | 187.16 g/mol | [2][3] |

| IUPAC Name | 5-(Trifluoromethyl)-2,3-dihydro-1H-indole | |

| Appearance | Colorless or yellowish liquid/crystals | [4] |

| XLogP3-AA (Estimated) | 1.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 187.060883 g/mol | [3] |

| Topological Polar Surface Area | 12 Ų | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of the corresponding indole, 5-(Trifluoromethyl)indole. While specific literature detailing a step-by-step synthesis for this exact molecule is scarce, a general and effective method involves the use of a borane reagent in the presence of a strong acid.

Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole

This protocol is adapted from established methods for the reduction of indole derivatives.

Materials:

-

5-(Trifluoromethyl)indole

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

-

Trifluoroacetic acid (TFA)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Trifluoromethyl)indole (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (2-3 equivalents) to the stirred solution.

-

To this mixture, add a solution of borane-THF complex (1.5-2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in modern drug design due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[1] These characteristics can lead to improved cell membrane permeability and stronger binding interactions with biological targets.

While direct biological activity data for this compound is limited, its derivatives have shown significant potential in various therapeutic areas. For instance, derivatives of trifluoromethyl-substituted indoline-2,3-diones have been investigated as promising antiviral agents.[5] Furthermore, other substituted indolinone derivatives have demonstrated anti-inflammatory activity by inhibiting interleukin-1 receptors.[6][7]

The this compound core is a valuable scaffold for the synthesis of a diverse range of compounds for screening in drug discovery programs.

Logical Workflow for Synthesis

The synthesis of this compound logically proceeds from its aromatic precursor, 5-(Trifluoromethyl)indole. This relationship can be visualized as a straightforward reduction reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-(TRIFLUOROMETHYL)-INDOLINE | CAS 162100-55-2 [matrix-fine-chemicals.com]

- 3. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. JS (Tianjin) Chemical & Metallurgical Co., Ltd. - New Product [js-chemical.com]

- 5. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: 5-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)indoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this guide also extrapolates information from closely related analogues to provide context on its potential properties and applications.

Core Molecular Data

This compound is a derivative of indoline, a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The trifluoromethyl substituent at the 5-position significantly influences its physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 187 g/mol | [1] |

| Molecular Formula | C₉H₈F₃N | [1] |

| CAS Number | 162100-55-2 | [1] |

| Canonical SMILES | C1C(C=C(C=C2)C(F)(F)F)=C2N1 | |

| Structure | (See Figure 1 below) |

Figure 1: Chemical Structure of this compound

A diagram of the this compound molecule.

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole

This protocol is a generalized procedure based on established methods for the reduction of indole derivatives to indolines.[2] Specific reaction conditions such as temperature, pressure, and reaction time may require optimization for this particular substrate.

Materials:

-

5-(Trifluoromethyl)indole

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Borane-tetrahydrofuran complex (BH₃·THF), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., Acetic acid, Tetrahydrofuran (THF), Ethanol)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure (Catalytic Hydrogenation Example):

-

In a high-pressure reaction vessel, dissolve 5-(Trifluoromethyl)indole (1 equivalent) in a suitable solvent such as ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas.

-

Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Proposed workflow for synthesizing this compound.

Applications in Drug Development

While specific biological activity for this compound is not extensively documented, the structural motifs present in the molecule are of significant interest in drug discovery.

The trifluoromethyl (CF₃) group is a key functional group in medicinal chemistry. Its incorporation into a molecule can enhance several pharmacological properties[1][3]:

-

Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the parent molecule, potentially leading to stronger interactions with biological targets.

The indoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. Derivatives of indoline have shown a wide range of activities, including antiviral and anti-inflammatory properties.[4][5]

Logical diagram of potential structure-activity relationships.

Signaling Pathways

There is currently no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathways. Research into the biological targets and mechanisms of action of this compound would be a valuable area for future investigation. For context, related indolinone derivatives have been investigated for their effects on pathways involving interleukin-1 receptors, which are crucial in inflammatory responses.[5]

Conclusion

This compound represents a potentially valuable building block for the development of new therapeutic agents. While detailed experimental and biological data are currently sparse, its structural components suggest that it may possess favorable pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(Trifluoromethyl)indoline, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly enhance the pharmacological properties of molecules, making this indoline derivative a key intermediate in the development of novel therapeutics. This document details two principal synthetic strategies: the synthesis of 5-(Trifluoromethyl)indole followed by its reduction, and direct indoline synthesis methodologies.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-step process involving the initial construction of the corresponding indole ring, followed by its subsequent reduction. The two most prominent methods for the synthesis of the 5-(Trifluoromethyl)indole precursor are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

Route 1: Synthesis of 5-(Trifluoromethyl)indole followed by Reduction

This versatile approach first focuses on the construction of the aromatic indole core, which is then selectively reduced to the desired indoline.

Step 1a: Leimgruber-Batcho Indole Synthesis of 5-(Trifluoromethyl)indole

The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes. The general scheme involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-(Trifluoromethyl)indole

A detailed experimental protocol for the Leimgruber-Batcho synthesis of 5-(Trifluoromethyl)indole is outlined below.

| Step | Procedure | Reagents and Conditions | Yield (%) |

| 1 | Enamine Formation | 4-Nitro-3-methylbenzotrifluoride, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Dimethylformamide (DMF), Reflux. | High |

| 2 | Reductive Cyclization | Intermediate enamine from Step 1, Palladium on carbon (Pd/C), Hydrogen gas (H₂), or Raney Nickel (Ra-Ni) and Hydrazine (N₂H₄), or Iron (Fe) in acetic acid (AcOH). | Good to Excellent |

Step 1b: Fischer Indole Synthesis of 5-(Trifluoromethyl)indole

The Fischer indole synthesis is a classic and reliable method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 5-(Trifluoromethyl)indole, 4-(Trifluoromethyl)phenylhydrazine is a key starting material.

Experimental Protocol: Fischer Indole Synthesis of 5-(Trifluoromethyl)indole

The following table outlines the key steps for the Fischer indole synthesis of 5-(Trifluoromethyl)indole.

| Step | Procedure | Reagents and Conditions | Yield (%) |

| 1 | Hydrazone Formation | 4-(Trifluoromethyl)phenylhydrazine, Acetaldehyde or other suitable carbonyl compound, Acid catalyst (e.g., HCl, H₂SO₄, PPA, or a Lewis acid like ZnCl₂). | High |

| 2 | Indolization | Intermediate hydrazone from Step 1, Heat, Acid catalyst. | Good |

Step 2: Reduction of 5-(Trifluoromethyl)indole to this compound

Once 5-(Trifluoromethyl)indole is synthesized, the pyrrole ring is selectively reduced to afford the target indoline. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole

Two common methods for the reduction of 5-(Trifluoromethyl)indole are detailed below.

| Method | Reagents and Conditions | Yield (%) |

| Catalytic Hydrogenation | 5-(Trifluoromethyl)indole, Platinum on carbon (Pt/C), Hydrogen gas (H₂), p-Toluenesulfonic acid (catalyst), Water or other suitable solvent. | High |

| Chemical Reduction | 5-(Trifluoromethyl)indole, Sodium cyanoborohydride (NaBH₃CN), Acetic acid (AcOH) or Trifluoroacetic acid (TFA) and a borane complex (e.g., borane-tetrahydrofuran). | Good to High |

Characterization Data for this compound

Accurate characterization of the final product is crucial. The following table summarizes the expected NMR spectroscopic data for this compound.

| Spectroscopy | Chemical Shift (δ ppm) |

| ¹H NMR | Specific chemical shifts and coupling constants for the aromatic and aliphatic protons of the indoline ring. |

| ¹³C NMR | Specific chemical shifts for the carbons of the trifluoromethyl group, the aromatic ring, and the aliphatic portion of the indoline structure. |

Note: Specific peak values can vary slightly depending on the solvent and instrument used.

Visualizing the Synthetic Pathways

To further elucidate the synthetic logic, the following diagrams generated using Graphviz illustrate the core reaction pathways.

starting materials for 5-(Trifluoromethyl)indoline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 5-(Trifluoromethyl)indoline, a key building block in medicinal chemistry and drug development. The trifluoromethyl group imparts unique physicochemical properties to molecules, often enhancing metabolic stability and receptor binding affinity. This guide provides a comprehensive overview of the most common starting materials and detailed experimental protocols for the synthesis of this valuable indoline derivative.

Route A: Reduction of 5-(Trifluoromethyl)indole

The most direct and widely applicable approach to this compound involves the reduction of the corresponding indole. 5-(Trifluoromethyl)indole is a commercially available starting material, making this route highly accessible. The core of this pathway is the selective reduction of the C2-C3 double bond of the indole ring. Two primary methods have proven effective for this transformation: reduction with sodium borohydride in an acidic medium and catalytic hydrogenation.

Method A1: Reduction with Sodium Borohydride in Acidic Media

The use of sodium borohydride in conjunction with a carboxylic acid is an effective method for the reduction of indoles to indolines. The reaction proceeds via protonation of the indole at the C3 position to form an indoleninium ion, which is then readily reduced by the hydride reagent.

A key consideration in this method is the choice of carboxylic acid. While acetic acid can be used, it may lead to N-alkylation of the resulting indoline as a side reaction. The use of trifluoroacetic acid (TFA) has been shown to favor the desired reduction without significant N-alkylation.[1][2]

Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole using Sodium Borohydride and Trifluoroacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Trifluoromethyl)indole (1.0 eq.) in trifluoroacetic acid (TFA). The concentration is typically in the range of 0.1-0.5 M. Cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: To the cooled and stirring solution, add sodium borohydride (NaBH₄) pellets or powder (2.0-4.0 eq.) portion-wise over a period of 15-30 minutes. Control the rate of addition to maintain the reaction temperature below 10 °C and to manage the effervescence that occurs.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Carefully quench the reaction by the slow addition of water, followed by basification with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 8-9.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method A2: Reduction with Sodium Cyanoborohydride in Acetic Acid

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of iminium ions. When used in acetic acid, it provides a high yield of the indoline with minimal side products.[1][3]

Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole using Sodium Cyanoborohydride and Acetic Acid

-

Reaction Setup: Dissolve 5-(Trifluoromethyl)indole (1.0 eq.) in glacial acetic acid in a round-bottom flask with magnetic stirring.

-

Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.5 eq.) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and basify with a saturated aqueous solution of NaHCO₃ or NaOH. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Reported Yield (Indole) |

| A1 | 5-(Trifluoromethyl)indole | NaBH₄ | Trifluoroacetic Acid | 0 - 5 | 1 - 3 | Moderate to Good |

| A2 | 5-(Trifluoromethyl)indole | NaBH₃CN | Acetic Acid | Room Temp. | 2 - 6 | 88%[1] |

Route B: Synthesis and Reduction of 5-(Trifluoromethyl)isatin

Step 1: Synthesis of 5-(Trifluoromethyl)isatin

5-(Trifluoromethyl)isatin can be prepared from 4-(Trifluoromethyl)aniline via the Sandmeyer isatin synthesis.[4] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)isatin

-

Formation of the Isonitrosoacetanilide Intermediate:

-

In a large flask, dissolve chloral hydrate (1.1 eq.) and sodium sulfate in water.

-

Separately, prepare a solution of 4-(Trifluoromethyl)aniline (1.0 eq.) in water and hydrochloric acid.

-

Add the aniline solution to the chloral hydrate solution, followed by an aqueous solution of hydroxylamine hydrochloride (3.0 eq.).

-

Heat the mixture to reflux for a short period (e.g., 5-10 minutes) and then cool to room temperature to precipitate the isonitrosoacetanilide intermediate. Filter and dry the solid.

-

-

Cyclization to 5-(Trifluoromethyl)isatin:

-

Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid (e.g., at 60-70 °C).

-

After the addition is complete, heat the mixture to around 80 °C for 10-15 minutes.

-

Cool the reaction mixture and pour it onto crushed ice to precipitate the crude 5-(Trifluoromethyl)isatin.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

-

| Starting Material | Reagents | Key Steps | Reported Yield |

| 4-(Trifluoromethyl)aniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Isonitrosoacetanilide formation, Acid-catalyzed cyclization | Good |

Step 2: Reduction of 5-(Trifluoromethyl)isatin to this compound

The complete reduction of both the ketone and the amide carbonyl groups of the isatin is required to form the indoline. This can be a challenging transformation, and strong reducing agents are typically necessary.

Experimental Protocol: Reduction of 5-(Trifluoromethyl)isatin with Lithium Aluminum Hydride

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (3.0-5.0 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reagent Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 5-(Trifluoromethyl)isatin (1.0 eq.) in dry THF dropwise to the suspension.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material and any intermediates are consumed.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Purification: Filter the resulting solid (aluminum salts) and wash thoroughly with the reaction solvent. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Starting Material | Reagents | Solvent | Key Transformation |

| 5-(Trifluoromethyl)isatin | Lithium Aluminum Hydride (LiAlH₄) | Dry THF or Diethyl Ether | Reduction of both carbonyl groups |

Synthetic Pathway Visualizations

Caption: Synthetic routes to this compound from 5-(Trifluoromethyl)indole.

Caption: Multi-step synthesis of this compound from 4-(Trifluoromethyl)aniline.

Caption: General experimental workflow for the reduction of 5-(Trifluoromethyl)indole.

References

- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

The Ascendant Role of 5-(Trifluoromethyl)indoline Analogues in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a privileged motif in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of this heterocyclic system has emerged as a powerful strategy to enhance pharmacological profiles, leading to a surge in the development of novel 5-(trifluoromethyl)indoline structural analogues. This in-depth technical guide explores the synthesis, biological activities, and mechanisms of action of this promising class of compounds, providing researchers and drug development professionals with a comprehensive resource to navigate this exciting area of therapeutic innovation.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts unique physicochemical properties to the indoline core that are highly advantageous for drug design. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Key benefits include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the half-life of the drug.

-

Increased Lipophilicity: The CF3 group enhances the molecule's ability to cross cellular membranes, improving bioavailability and cell permeability.

-

Modulation of Acidity/Basicity: The electron-withdrawing effect can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more potent and selective binding to biological targets.

Synthetic Strategies for this compound Analogues

The synthesis of this compound and its derivatives often begins with commercially available starting materials, such as 4-bromo-3-(trifluoromethyl)aniline or this compound-2,3-dione. Common synthetic transformations include N-alkylation, N-acylation, and various condensation reactions to introduce diverse functionalities.

A general synthetic approach to generate a variety of analogues involves the initial functionalization of the indoline nitrogen, followed by modification at other positions of the heterocyclic ring. For instance, the synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives starts with the reaction of 5-chlorosulfonylisatin with 3-(trifluoromethyl)piperidine. The resulting isatin analogue can then be further modified through condensation reactions with various amines and hydrazines to generate a library of structurally diverse compounds.

Biological Activities and Therapeutic Potential

Structural analogues of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity

A significant area of investigation for these analogues is in oncology. Several derivatives have shown potent cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Analogues

| Compound Class | Specific Analogue | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |

| Indoline Derivatives | 9d | MGC-803, Kyse30, Kyse450, Kyse510, EC-109 | 1.84, 1.61, 1.49, 2.08, 2.24 | Tubulin polymerization inhibitor | [1] |

| 5-Trifluoromethylpyrimidine Derivatives | 9u | A549, MCF-7, PC-3 | 0.35, 3.24, 5.12 | EGFR kinase inhibitor |

Antiviral Activity

The isatin core, a common structural motif in this class, is known for its antiviral properties. The addition of the 5-trifluoromethyl substituent has led to the discovery of potent antiviral agents.

Table 2: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Reference |

| 9 | Influenza A (H1N1) | MDCK | 0.0027 | 10 | [2] |

| 5 | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.0022 | 64,451.8 | [2] |

| 4 | Coxsackievirus B3 (COX-B3) | Vero | 0.0092 | >100 | [2] |

Note: The paper from which this data is sourced has been retracted. The data is presented for informational purposes with this significant caveat.

Anti-inflammatory Activity

Derivatives of 5-fluoro/(trifluoromethoxy)-2-indolinone have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R), a key player in inflammatory signaling.

Table 3: Anti-inflammatory Activity of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 78 | IL-1R | 0.01 | [3] |

| 81 | IL-1R | 0.02 | [3] |

| 65 (5-trifluoromethyl substituted) | IL-1R | 0.07 | [3] |

Central Nervous System (CNS) Activity

The indoline scaffold is also a component of molecules with activity in the central nervous system. Novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines have been synthesized and evaluated for their agonist activity at serotonin receptors, which are important targets for psychiatric and neurological disorders.[4]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogues stem from their ability to modulate various key cellular signaling pathways.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] Aberrant activation of this pathway is a hallmark of many cancers. Indole derivatives have been shown to interfere with this pathway at multiple points.

Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by this compound analogues.

Interleukin-1 Receptor (IL-1R) Signaling Pathway

The IL-1R signaling pathway plays a central role in the inflammatory response. Upon binding of interleukin-1 (IL-1), the receptor complex initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory mediators. Certain this compound analogues act as antagonists of this receptor, blocking the downstream inflammatory cascade.

Caption: Antagonism of the IL-1R signaling pathway by this compound analogues.

Experimental Protocols

General Procedure for Synthesis of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

This protocol is adapted from a retracted publication and should be used with caution and appropriate validation.[2]

-

Synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)isatin (1): To a solution of 5-chlorosulfonylisatin (1.0 eq) in a suitable solvent (e.g., THF/chloroform), a solution of 3-(trifluoromethyl)piperidine (1.0 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.0 eq) in chloroform is added dropwise at 0 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified by recrystallization.

-

Synthesis of Schiff Bases (e.g., 6a,b): A mixture of compound 1 (1.0 eq) and a substituted aniline (1.0 eq) in absolute ethanol containing a catalytic amount of glacial acetic acid is refluxed for several hours. The product is then filtered, washed, and dried.

-

Synthesis of Hydrazones (e.g., 4, 5): A mixture of compound 1 (1.0 eq) and a substituted hydrazine (e.g., benzoylhydrazine or benzenesulfonyl hydrazide, 1.0 eq) in ethanol with a catalytic amount of acetic acid is refluxed for several hours. The product is isolated by filtration and purified.

MTT Cell Viability Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[2]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoromethylated Indolines: A Technical Guide to Their Physicochemical Characteristics for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline derivatives are a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic incorporation of a trifluoromethyl (CF₃) group into the indoline structure can dramatically enhance its physicochemical and pharmacological properties, making these compounds highly valuable in modern drug discovery. The CF₃ group, with its high electronegativity and steric bulk, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core physicochemical characteristics of trifluoromethylated indolines, detailed experimental protocols for their evaluation, and a discussion of their potential biological significance.

Physicochemical Characteristics of Trifluoromethylated Indolines

The introduction of a trifluoromethyl group imparts unique properties to the indoline scaffold. These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.

Lipophilicity

The trifluoromethyl group is strongly lipophilic and can significantly increase the overall lipophilicity of an indoline molecule. This property is crucial for enhancing permeability across biological membranes, which can lead to improved oral bioavailability. The lipophilicity is typically quantified by the logarithm of the partition coefficient (logP) between octanol and water. The table below illustrates the expected impact of trifluoromethylation on the logP of an indoline core structure.

Table 1: Predicted Physicochemical Properties of Trifluoromethylated Indolines

| Compound | Substitution Pattern | Predicted logP¹ | Predicted pKa² | Predicted Metabolic Stability³ |

| Indoline | Unsubstituted | 1.8 | ~4.5 | Low |

| 5-Trifluoromethylindoline | 5-CF₃ | 2.7 | ~3.5 | High |

| 6-Trifluoromethylindoline | 6-CF₃ | 2.7 | ~3.5 | High |

| 7-Trifluoromethylindoline | 7-CF₃ | 2.6 | ~3.8 | Moderate-High |

| N-Trifluoromethylindoline | N-CF₃ | 2.5 | Not applicable | High |

¹Predicted logP values are estimations based on the contribution of the CF₃ group (Hansch π value of +0.88). Actual values will vary depending on the specific molecule and experimental conditions. ²Predicted pKa values are estimations. The electron-withdrawing nature of the CF₃ group is expected to decrease the basicity of the indoline nitrogen. ³Predicted metabolic stability is a qualitative assessment. The C-F bond is highly stable to enzymatic cleavage, thus increasing resistance to oxidative metabolism.

Electronic Effects

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic perturbation can influence the acidity or basicity of nearby functional groups. For instance, the basicity of the nitrogen atom in the indoline ring is expected to decrease upon trifluoromethylation of the aromatic ring. This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility at physiological pH.

Metabolic Stability

A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a CF₃ group at a known site of oxidative metabolism, that metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved pharmacokinetic profile.

Experimental Protocols

Accurate determination of the physicochemical properties of trifluoromethylated indolines is essential for drug development. The following are standard protocols for measuring logP, pKa, and in vitro metabolic stability.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (logP) of a trifluoromethylated indoline.

Materials:

-

Trifluoromethylated indoline compound

-

n-Octanol (pre-saturated with water)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

-

Add an equal volume of n-octanol to the vial.

-

Cap the vial tightly and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the compound.

-

Allow the two phases to separate by standing for at least 30 minutes, or aid separation by centrifugation at 2000 rpm for 10 minutes.

-

Carefully withdraw an aliquot from both the aqueous and the octanol layers.

-

Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the logP value using the following equation: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylated indoline.

Materials:

-

Trifluoromethylated indoline compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a precisely weighed amount of the trifluoromethylated indoline in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used if the compound has low aqueous solubility, but the amount should be minimized.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition. Continue the titration until the pH changes significantly, indicating the protonation of the indoline nitrogen.

-

Alternatively, if the compound is in its salt form, titrate with standardized NaOH solution.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve. The pKa can be more accurately determined by calculating the first derivative of the titration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a trifluoromethylated indoline by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

-

Trifluoromethylated indoline compound

-

Liver microsomes (e.g., human, rat, or mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compound with known metabolic instability (e.g., verapamil)

-

Negative control (incubation without NADPH)

-

Acetonitrile or methanol containing an internal standard for quenching the reaction

-

LC-MS/MS system for quantification

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

-

Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

Once all time points are collected, centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate constant (k) of metabolism.

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Biological Significance and Signaling Pathways

Indole-based compounds are known to interact with a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes. In the context of oncology, many indole derivatives have been developed as kinase inhibitors. The trifluoromethyl group can enhance the binding affinity of these compounds to the kinase active site and improve their overall efficacy.

One of the key signaling pathways often targeted in cancer therapy is the MAPK/ERK pathway, which is frequently dysregulated in various cancers. Trifluoromethylated indolines have the potential to act as inhibitors of key kinases within this pathway, such as MEK or ERK.

The evaluation of trifluoromethylated indolines as potential drug candidates follows a structured workflow, from initial synthesis to in-depth biological characterization.

Conclusion

Trifluoromethylated indolines represent a promising class of compounds for drug discovery. The incorporation of the trifluoromethyl group confers advantageous physicochemical properties, including enhanced lipophilicity and metabolic stability, which are crucial for the development of effective and safe therapeutics. The ability to fine-tune these properties through strategic trifluoromethylation makes this scaffold highly attractive for targeting a range of diseases, particularly in the field of oncology. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules.

The Indoline Scaffold: A Comprehensive Technical Guide to Novel Therapeutic Compounds

For Researchers, Scientists, and Drug Development Professionals

The indoline nucleus, a privileged heterocyclic motif, continues to be a cornerstone in the discovery of novel therapeutic agents. Its structural versatility and ability to interact with a wide array of biological targets have led to the development of potent and selective modulators for various diseases. This technical guide provides an in-depth overview of recent advancements in the discovery of novel indoline-based compounds, with a focus on their synthesis, biological activity, and mechanisms of action.

Quantitative Analysis of Biological Activity

The exploration of indoline derivatives has yielded compounds with significant potency against a range of biological targets. The following tables summarize the quantitative data for key compounds across different therapeutic areas.

Anticancer Activity

| Compound ID | Target | Cell Line(s) | IC50 (µM) | Citation |

| 9d | Tubulin Polymerization | MGC-803 | 1.84 | [1] |

| A549 | 6.82 | [1] | ||

| Kyse30 | 1.61 | [1] | ||

| Kyse450 | 1.49 | [1] | ||

| Kyse510 | 2.08 | [1] | ||

| EC-109 | 2.24 | [1] | ||

| Tubulin Polymerization Assay | - | 3.4 | [1] | |

| Compound 30 | Bcl-2 | MCF-7 | 0.83 | [2] |

| A549 | 0.73 | [2] | ||

| Compound 29 | Bcl-2 | - | 7.63 | [2] |

| Mcl-1 | - | 1.53 | [2] | |

| Compound 17 | EGFR (inhibition %) | Leukemia | 78.76% at 10 µM | [2] |

| Methoxy-substituted indole curcumin derivative (27) | - | Hep-2 | 12 | [2] |

| A549 | 15 | [2] | ||

| HeLa | 4 | [2] |

Anti-Inflammatory Activity

| Compound ID | Target | IC50 (µM) | Citation |

| 73 | 5-LOX | 0.41 ± 0.01 | [3] |

| sEH | 0.43 ± 0.10 | [3] |

Ion Channel Modulation

| Compound ID | Target | Activity Type | EC50 / IC50 (nM) | Citation |

| NS309 | KCa3.1 | Superagonist, Positive Allosteric Modulator | 8.6 (at 3 µM Ca2+), 74 (at 250 nM Ca2+) | [4] |

| SKA-31 | KCa3.1 / KCa2.x | Positive Gating Modulator | ~190 | [4] |

Other Therapeutic Targets

| Compound ID | Target | IC50 | Citation |

| 14a | PDE5 | 16.11 nM | [5] |

| 31 | PD-L1 | 0.89 nM | [6] |

| (R)-14r | α1A-Adrenoceptor | 2.7 nM | [7] |

| (R)-23l | α1A-Adrenoceptor | 1.9 nM | [7] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of indoline-based compounds are underpinned by their interaction with critical signaling pathways. Visualizing these pathways provides a clearer understanding of their mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the development of novel indoline-based compounds.

Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309 Analog Precursor)

Procedure:

-

A solution of 6,7-dichloro-1H-indole-2,3-dione is prepared in ethanol.

-

A separate solution of hydroxylamine hydrochloride and sodium acetate in water is prepared.

-

The hydroxylamine solution is added to the isatin solution.

-

The mixture is refluxed for a specified period.

-

Upon cooling, the product, 6,7-dichloro-1H-indole-2,3-dione-3-oxime, precipitates.

-

The precipitate is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.[4]

Inside-Out Patch-Clamp Assay for KCa3.1 Modulators

This method is ideal for studying the direct effects of compounds on the KCa3.1 ion channel and for controlling the intracellular calcium concentration.[4]

Workflow:

Detailed Steps:

-

A micropipette with a smooth tip is brought into contact with the cell membrane.

-

Suction is applied to form a high-resistance seal (a "gigaseal") between the pipette and the cell membrane.

-

The pipette is then pulled away from the cell, excising a small patch of the membrane, with the intracellular side now facing the bath solution.

-

The membrane potential is clamped at a specific voltage (e.g., -80 mV).

-

A series of bath solutions with varying concentrations of free calcium are perfused over the patch to determine the calcium sensitivity of the channel.

-

The test compound is then added to the bath solution to measure its effect on channel activity at different calcium concentrations.[4]

Tubulin Polymerization Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

General Procedure:

-

Purified tubulin is incubated in a polymerization buffer at 37°C.

-

The test compound (e.g., compound 9d) is added at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) are used as positive and negative controls, respectively.

-

The polymerization of tubulin is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Conclusion

The indoline scaffold remains a highly fruitful starting point for the design and discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate the broad therapeutic potential of this chemical class, with promising activities in oncology, inflammation, and beyond. The provided data and protocols offer a valuable resource for researchers aiming to further explore and develop the next generation of indoline-based drugs. Future research may focus on optimizing the pharmacokinetic properties and selectivity of these promising lead compounds.

References

- 1. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Biological Significance of the 5-(Trifluoromethyl)indoline Scaffold: A Technical Guide for Drug Discovery

Introduction: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of the indoline ring significantly enhances its therapeutic potential. The CF3 group's high electronegativity and lipophilicity improve crucial pharmacological properties such as metabolic stability, cell membrane permeability, and binding affinity to target proteins.[1] Consequently, 5-(Trifluoromethyl)indoline serves as a vital synthetic intermediate for the development of novel therapeutics across various disease areas. This technical guide provides an in-depth overview of the biological activities of prominent derivatives of the this compound core, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anti-inflammatory Activity: Interleukin-1 Receptor (IL-1R) Inhibition

Derivatives of 5-(trifluoromethoxy)-2-indolinone have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R), a key mediator in inflammatory diseases. These compounds have demonstrated significant inhibitory effects on IL-1R-dependent responses in vitro.

Quantitative Data for IL-1R Inhibitors

| Compound | Target | Assay Type | IC50 (µM) |

| Compound 78 | IL-1R | In vitro IL-1R dependent response | 0.01 |

| Compound 81 | IL-1R | In vitro IL-1R dependent response | 0.02 |

| Compound 52 | IL-1R | In vitro IL-1R dependent response | 0.09 |

| Compound 65 | IL-1R | In vitro IL-1R dependent response | 0.07 |

Experimental Protocol: In Vitro IL-1R Inhibition Assay

This protocol is based on methodologies described for the evaluation of 2-indolinone derivatives as IL-1R inhibitors.

1. Cell Culture:

-

Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Transfection and Reporter Gene Assay:

-

HEK293 cells are seeded in 96-well plates and co-transfected with an IL-1R expression vector and a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter.

-

Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

3. Compound Treatment and Stimulation:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.01 µM to 10 µM).

-

The cells are pre-incubated with the compounds for 1 hour.

-

Subsequently, the cells are stimulated with recombinant human IL-1β (10 ng/mL) to activate the IL-1R signaling pathway.

4. Luciferase Assay:

-

After 6 hours of stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer and a commercially available luciferase assay kit.

-

The luminescence signal is proportional to the activity of the NF-κB reporter.

5. Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle-treated control.

-

The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

IL-1R Signaling Pathway

References

Spectroscopic and Spectrometric Characterization of 5-(Trifluoromethyl)indoline: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for 5-(Trifluoromethyl)indoline, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's analytical characterization.

Summary of Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Note: A visual representation of a ¹H NMR spectrum is available but detailed peak assignments and integrations are not provided in the source.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| Data not publicly available |

| Data not publicly available |

| Data not publicly available |

| Data not publicly available |

| Data not publicly available |

| Data not publicly available |

| Data not publicly available |

| Data not publicly available |

| Data not publicly available |

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not publicly available | - |

Despite extensive searches of publicly available chemical databases and scientific literature, detailed quantitative ¹³C NMR and mass spectrometry data for this compound could not be located. Researchers are advised to acquire this data experimentally for full structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for indoline derivatives. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum can be acquired on a 400 or 500 MHz NMR spectrometer.

-

A standard single-pulse experiment is typically used.

-

The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum can be acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width is required compared to ¹H NMR (e.g., 0-200 ppm).

-

Due to the lower natural abundance of ¹³C, a larger number of scans is necessary to obtain a good signal-to-noise ratio (typically 1024 or more scans).

-

Data processing is similar to that for ¹H NMR.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

2. Data Acquisition (Electron Ionization - EI):

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, a suitable capillary column (e.g., DB-5ms) is used to separate the compound before it enters the ion source.

-

In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

3. Data Analysis:

-

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ion peaks.

-

The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound is illustrated in the diagram below.

Commercial Sourcing and Technical Guide for 5-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 5-(Trifluoromethyl)indoline (CAS No. 162100-55-2), a key building block in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group into the indoline scaffold offers enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making it a valuable moiety for the development of novel therapeutics. This document details available commercial sources, provides a representative experimental protocol for its functionalization, and visualizes a common synthetic pathway.

Commercial Suppliers

This compound is available from a number of chemical suppliers. While pricing and bulk quantities are often available upon direct inquiry, the following table summarizes the publicly available information for several key vendors.

| Supplier | CAS Number | Purity | Available Quantities | Price |

| Matrix Fine Chemicals [1] | 162100-55-2 | Not specified | Small and large quantities available upon request.[1] | Upon Request[1] |

| BLD Pharm [2] | 162100-55-2 | Not specified | Available upon request. | Upon Request[2] |

| Hairui Chemical | 162100-55-2 | ≥98% | Available upon request. | Upon Request |

| Hunan Chemfish [3] | 162100-55-2 | Not specified | Available upon request. | Upon Request[3] |

| 2A Biotech [4] | 162100-55-2 | Not specified | Available upon request. | Upon Request[4] |

| ChemicalBook [5] | 162100-55-2 | Not specified | Available upon request. | Upon Request[5] |

Experimental Protocols

The indoline nitrogen offers a prime site for functionalization to explore structure-activity relationships (SAR). A common reaction is N-acylation, which introduces an amide functionality. The following is a representative protocol for the N-acylation of an indoline derivative, which can be adapted for this compound.

General Protocol for N-Acylation of this compound

Materials:

-

This compound

-

Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir.

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.05 to 1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-acyl-5-(trifluoromethyl)indoline.

Visualization of a Key Synthetic Transformation

The following diagram illustrates a typical workflow for the N-functionalization of this compound, a fundamental step in diversifying this important scaffold for drug discovery applications.

Caption: Workflow for N-functionalization of this compound.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-(Trifluoromethyl)indoline (CAS No. 162100-55-2), a key building block in contemporary drug discovery and development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document amalgamates available data, information from structurally similar compounds, and established best practices in laboratory safety to offer a robust framework for its responsible use. Researchers must exercise caution and supplement this guide with their institution's specific safety protocols.

Compound Identification and Properties

This compound is a fluorinated heterocyclic compound increasingly utilized in the synthesis of novel therapeutic agents. Its trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a parent molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-(Trifluoromethyl)indole | 6-(Trifluoromethyl)indoline |

| CAS Number | 162100-55-2[1][2][3][4] | 100846-24-0 | 181513-29-1[5] |

| Molecular Formula | C₉H₈F₃N[1][3][4] | C₉H₆F₃N | C₉H₈F₃N[5] |

| Molecular Weight | 187.16 g/mol [1][3] | 185.15 g/mol | 187.16 g/mol [5] |

| Appearance | Solid or liquid | Powder | Not specified |

| Purity | 97% | 97% | ≥96%[5] |

| Storage Temperature | Refrigerator (2-8°C)[2][6] | Room Temperature | -20°C[5] |

| SMILES | FC(C1=CC2=C(NCC2)C=C1)(F)F[1] | FC(F)(F)c1ccc2[nH]ccc2c1 | FC(C1=CC2=C(C=C1)CCN2)(F)F[5] |

Note: Data for analogous compounds are provided for comparative purposes and to infer potential properties in the absence of specific data for this compound.

Hazard Identification and GHS Classification

While a complete toxicological profile for this compound is not publicly available, GHS classification information from suppliers indicates that it should be handled as a hazardous substance. The following table summarizes the known hazard information.

Table 2: GHS Hazard Classification for this compound

| Category | Information |

| Pictograms | GHS07 (Exclamation Mark)[6] |

| Signal Word | Warning [6] |

| Hazard Statements | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention.[7] P337+P313: If eye irritation persists: Get medical advice/attention.[7] P362: Take off contaminated clothing and wash before reuse.[7] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7] P405: Store locked up.[7] P501: Dispose of contents/container to an approved waste disposal plant.[7] |

Experimental Protocols: Safe Handling Procedures

Given the hazardous nature of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation before use. For extended handling, consider double-gloving.

-